Trofosfamide
Vue d'ensemble
Description
Le trofosfamide est un agent alkylant de type moutarde à l'azote appartenant à la classe des oxazaphosphorines. Il est principalement utilisé comme agent antinéoplasique dans le traitement de divers cancers, notamment les maladies lymphoprolifératives et les tumeurs cérébrales . Le this compound est un promédicament qui nécessite une activation métabolique pour exercer ses effets cytotoxiques .
Applications De Recherche Scientifique
Trofosfamide has a wide range of applications in scientific research, particularly in the fields of medicine and oncology:
Cancer Treatment: Used in the treatment of various cancers, including lymphoproliferative diseases, brain tumors, and soft tissue sarcomas
Combination Therapy: Often used in combination with other chemotherapeutic agents, such as rituximab, to enhance therapeutic efficacy.
Pharmacokinetic Studies: Research on the pharmacokinetics and metabolism of this compound helps in understanding its efficacy and safety profile.
Mécanisme D'action
Target of Action
Trofosfamide, a derivative of cyclophosphamide, primarily targets DNA . It belongs to the group of oxazaphosphorines, which are prodrugs . The most reactive site within DNA for this compound is the N7 position of guanine .
Mode of Action
This compound acts as an alkylating agent . It inhibits cell division by cross-linking DNA strands and decreasing DNA synthesis . The mechanism of action involves its transformation into active metabolites—ifosfamide and cyclophosphamide—within the body . These metabolites function as alkylating agents, meaning they attach alkyl groups to DNA molecules .
Biochemical Pathways
This compound, like cyclophosphamide and ifosfamide, requires hepatic biotransformation to form the cytotoxically active 4-hydroxy derivative . This process involves hydroxylation at the cyclic carbon 4 position to become cytotoxic . These unstable 4-OH metabolites are in equilibrium with their 4-aldotautomers, which spontaneously decompose by β-elimination to the DNA-alkylating oxazaphosphorine mustards and acrolein .
Pharmacokinetics
This compound is quickly eliminated from plasma and highly converted to its metabolites, mainly 4-hydroxy-Trofosfamide and ifosfamide . It has a short apparent half-life (1.2 h) and high apparent clearance (Cl/F 4.0 l/min) . The urinary excretion of this compound and its dechloroethylated metabolites amounts to about 10% of the total dose .
Result of Action
The result of this compound’s action is the inhibition of cell division, leading to cell cycle arrest or initiation of a pathway to apoptosis (programmed cell death) . This curtails the uncontrolled growth of tumor cells .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, its metabolic activation is dependent on the hepatic mixed-function oxidase system . Additionally, factors such as oral administration, decreased hepatic and renal function, previous chemotherapy with certain drugs, low serum albumin levels, and certain physical abnormalities can influence the action of this compound .
Analyse Biochimique
Biochemical Properties
Trofosfamide’s cytotoxic effect is preconditioned by its metabolic activation via “ring” oxidation at the hepatic mixed-function oxidase system . This process involves interactions with various enzymes and proteins within the body. The exact nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
This compound has been observed to have significant effects on various types of cells. For instance, it has been used in the treatment of elderly or frail patients with diffuse large B-cell lymphoma (DLBCL). In this context, this compound was generally well tolerated with manageable side effects, most of which were WHO class I–II .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into active metabolites through hydroxylation at position 4 . Additionally, side-chain oxidation results in the formation of Ifosfamide and Cyclophosphamide .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects can change over time. For instance, in vitro metabolism resulted in the formation of activated metabolites by hydroxylation at position 4
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le trofosfamide est synthétisé par une série de réactions chimiques impliquant l'introduction de groupes chloroéthyle sur un cycle oxazaphosphorine. Les étapes clés comprennent :
Formation du cycle oxazaphosphorine : Cela implique la réaction d'une amine appropriée avec l'oxychlorure de phosphore.
Introduction de groupes chloroéthyle : Le cycle oxazaphosphorine est ensuite mis à réagir avec la chloroéthylamine dans des conditions contrôlées pour introduire les groupes chloroéthyle.
Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit sous forme de comprimés pelliculés pour garantir la stabilité et la libération contrôlée. Le processus de production implique l'enrobage du principe actif avec un film protecteur pour éviter l'hydrolyse et la dégradation .
Analyse Des Réactions Chimiques
Types de réactions : Le trofosfamide subit plusieurs types de réactions chimiques, notamment :
N-désalkylation : Cette réaction implique l'élimination des groupes alkyle des atomes d'azote de la molécule.
Réactifs et conditions courants :
Oxydation : Catalysée par les enzymes du cytochrome P450, en particulier le cytochrome P450 3A4 et le cytochrome P450 2B6.
N-désalkylation : Également catalysée par les enzymes du cytochrome P450 dans des conditions physiologiques.
Principaux produits formés :
4-hydroxy-trofosfamide : Le principal métabolite actif formé par oxydation.
Ifosfamide et cyclophosphamide : Formés par N-désalkylation et autres voies métaboliques.
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de la médecine et de l'oncologie :
Traitement du cancer : Utilisé dans le traitement de divers cancers, notamment les maladies lymphoprolifératives, les tumeurs cérébrales et les sarcomes des tissus mous
Thérapie combinée : Souvent utilisé en association avec d'autres agents chimiothérapeutiques, tels que le rituximab, pour améliorer l'efficacité thérapeutique.
Études pharmacocinétiques : La recherche sur la pharmacocinétique et le métabolisme du this compound aide à comprendre son profil d'efficacité et de sécurité.
5. Mécanisme d'action
Le this compound exerce ses effets par le mécanisme suivant :
Alkylation de l'ADN : Les métabolites actifs du this compound, tels que le 4-hydroxy-trofosfamide, forment des liaisons covalentes avec l'ADN, ce qui entraîne la réticulation et la rupture des brins. .
Cibles moléculaires : Les principales cibles sont les cellules cancéreuses en division rapide, qui sont plus sensibles aux dommages à l'ADN causés par les agents alkylants.
Comparaison Avec Des Composés Similaires
Le trofosfamide est structurellement et fonctionnellement similaire à d'autres composés oxazaphosphorine, tels que :
Cyclophosphamide : Un autre agent alkylant de type moutarde à l'azote utilisé dans le traitement du cancer.
Ifosfamide : Semblable à la cyclophosphamide, l'ifosfamide est également un dérivé oxazaphosphorine utilisé en chimiothérapie anticancéreuse.
Unicité du this compound :
Profil métabolique : Le this compound a un profil métabolique unique, avec un rapport plus élevé de 4-hydroxy-trofosfamide à this compound par rapport aux autres oxazaphosphorines.
Solubilité lipidique : Le this compound a une forte solubilité lipidique, ce qui lui permet de pénétrer la barrière hémato-encéphalique et le rend efficace dans le traitement des tumeurs cérébrales.
Propriétés
IUPAC Name |
N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFEPPTGMDVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865031 | |
Record name | Trifosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22089-22-1, 72282-84-9, 72282-85-0 | |
Record name | Trofosfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22089-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trofosfamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trofosfamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12902 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NSC314928 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC314927 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trofosfamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trifosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trofosfamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROFOSFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64JRU6GJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.